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Compound of Interest

Compound Name: Einecs 309-476-7

Cat. No.: B560791 Get Quote

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the expected spectroscopic data

for the compound with CAS number 100402-41-3. The chemical identity of this compound is

(1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthren-1-yl)methoxy-hydroxy-

oxosilane, with a molecular formula of C₂₀H₃₂O₃Si. As of the time of this writing, publicly

accessible, experimentally determined spectroscopic data (NMR, IR, MS) for this specific

compound is limited. Therefore, this document serves as a predictive guide, outlining the

expected spectroscopic characteristics based on its chemical structure and providing detailed,

generalized protocols for its analysis. This guide is intended to assist researchers in the

identification, characterization, and quality control of this compound.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for CAS 100402-41-3 based

on its known chemical structure. These predictions are intended to serve as a reference for the

analysis of experimentally obtained spectra.

Table 1: Predicted ¹H NMR Data
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.0 - 7.5 Multiplet 3H Aromatic protons

~ 4.0 - 4.5 Multiplet 1H CH-O

~ 3.5 Singlet 3H OCH₃

~ 2.8 - 3.2 Multiplet 1H Isopropyl CH

~ 1.5 - 2.5 Multiplet ~10H
Aliphatic CH and CH₂

in ring system

~ 1.2 - 1.4 Doublet 6H Isopropyl CH₃

~ 0.9 - 1.1 Singlet 3H Ring CH₃

~ 0.8 - 1.0 Singlet 3H Ring CH₃

Variable Broad Singlet 1H Si-OH

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm) Assignment

~ 120 - 150 Aromatic C

~ 70 - 80 CH-O

~ 50 - 60 OCH₃

~ 20 - 50 Aliphatic CH, CH₂, CH₃

~ 20 - 30 Isopropyl C

Table 3: Predicted IR Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

~ 3600 - 3200 Broad O-H stretch (Si-OH)

~ 3100 - 3000 Medium Aromatic C-H stretch

~ 2960 - 2850 Strong Aliphatic C-H stretch

~ 1600, 1450 Medium-Weak Aromatic C=C stretch

~ 1250 - 1000 Strong C-O and Si-O stretch

Table 4: Predicted Mass Spectrometry Data

m/z Ion

348.2 [M]⁺ (Molecular Ion)

333.2 [M - CH₃]⁺

317.2 [M - OCH₃]⁺

289.2 [M - C₃H₇O]⁺

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data for a solid

organic compound such as CAS 100402-41-3.

Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra.

Sample Preparation:

Accurately weigh 5-25 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃,

DMSO-d₆) in a clean, dry NMR tube.[1] The choice of solvent should be based on the

sample's solubility and should not have signals that overlap with key analyte signals.
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Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.[1]

If necessary, filter the solution to remove any particulate matter.[1]

Instrument Setup and Data Acquisition:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic

field to achieve homogeneity.

Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle,

an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

For quantitative ¹H NMR, ensure a long relaxation delay (at least 5 times the longest T1

relaxation time) and a 90° pulse angle are used.[2]

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the lower

natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans

(hundreds to thousands) and a longer acquisition time will be necessary compared to ¹H

NMR.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the resulting spectrum and perform a baseline correction.

Calibrate the chemical shift scale using the residual solvent peak or an internal standard

(e.g., TMS).

Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.

Identify the chemical shifts of the peaks in both ¹H and ¹³C spectra and determine the

multiplicities of the signals in the ¹H spectrum.

Infrared (IR) Spectroscopy
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This protocol describes the use of Attenuated Total Reflectance (ATR) Fourier-Transform

Infrared (FTIR) spectroscopy, a common technique for solid samples.[3]

Sample Preparation:

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable

solvent (e.g., isopropanol) and allowing it to dry completely.[1][4]

Place a small amount of the solid sample directly onto the ATR crystal.[1][4]

Instrument Setup and Data Acquisition:

Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted

from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

Apply pressure to the sample using the instrument's pressure clamp to ensure good

contact between the sample and the crystal.[4]

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the

signal-to-noise ratio. The spectrum is usually collected over a range of 4000 to 400 cm⁻¹.

Data Processing:

The instrument software will automatically subtract the background spectrum from the

sample spectrum.

Identify the wavenumbers of the major absorption bands and correlate them with specific

functional groups.

Mass Spectrometry (MS)
This protocol outlines a general procedure for Electrospray Ionization Mass Spectrometry (ESI-

MS), a soft ionization technique suitable for many organic molecules.[5]

Sample Preparation:

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent system,

such as a mixture of methanol, acetonitrile, and/or water.[6] The solvent should be volatile
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and compatible with the ESI process.

A small amount of an acid (e.g., formic acid) or a base (e.g., ammonium hydroxide) may

be added to the solution to promote protonation ([M+H]⁺) or deprotonation ([M-H]⁻),

respectively.

Filter the sample solution through a syringe filter (e.g., 0.22 µm) to remove any particulate

matter before introduction to the mass spectrometer.

Instrument Setup and Data Acquisition:

Infuse the sample solution into the ESI source at a constant flow rate using a syringe

pump or through a liquid chromatography (LC) system.

Apply a high voltage (typically 3-5 kV) to the ESI needle to generate a fine spray of

charged droplets.[7]

Use a heated capillary and a nebulizing gas (e.g., nitrogen) to assist in desolvation of the

charged droplets to form gas-phase ions.[6][7]

Acquire the mass spectrum over a suitable m/z range. The instrument can be operated in

either positive or negative ion detection mode.

Data Processing:

Identify the molecular ion peak (e.g., [M+H]⁺, [M-H]⁻, or M⁺˙).

Analyze the fragmentation pattern, if any, to gain further structural information.

Compare the observed isotopic distribution pattern with the theoretical pattern for the

proposed molecular formula.

Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound.
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Caption: General workflow for spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.drawellanalytical.com/sample-preparation-for-ftir-analysis-sample-types-and-prepare-methods/
https://books.rsc.org/books/monograph/591/chapter/269983/Acquiring-1H-and-13C-Spectra
https://www.edinst.com/resource/common-sampling-techniques-of-ftir-spectroscopy/
https://www.agilent.com/en/product/molecular-spectroscopy/ftir-spectroscopy/atr-ftir-spectroscopy
https://en.wikipedia.org/wiki/Electrospray_ionization
https://www.creative-proteomics.com/support/electrospray-ionization.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC3348530/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3348530/
https://www.benchchem.com/product/b560791#cas-100402-41-3-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b560791#cas-100402-41-3-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b560791#cas-100402-41-3-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b560791#cas-100402-41-3-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b560791?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560791?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560791?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

